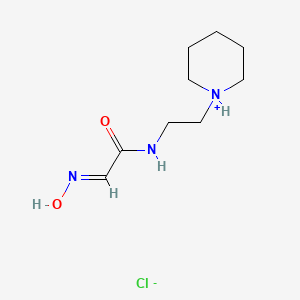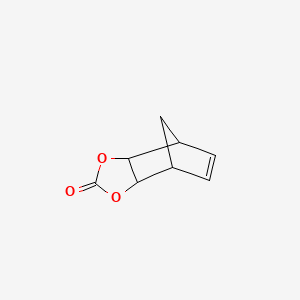
4,7-Methano-1,3-benzodioxol-2-one, 3a,4,7,7a-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Methano-1,3-benzodioxol-2-one, 3a,4,7,7a-tetrahydro- is a bicyclic organic compound that features a unique structure combining a methano bridge and a benzodioxole ring. This compound is known for its stability and versatility in various chemical reactions, making it a valuable subject of study in organic chemistry and related fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1,3-benzodioxol-2-one, 3a,4,7,7a-tetrahydro- typically involves a Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. This reaction is often facilitated by microwave-assisted techniques, which enhance the reaction rate and yield . The reaction conditions usually involve moderate temperatures and the use of solvents like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The starting materials, such as norbornadiene and substituted cyclopentanones, are readily available and can be processed in large quantities to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
4,7-Methano-1,3-benzodioxol-2-one, 3a,4,7,7a-tetrahydro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are used as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted benzodioxoles, which can be further functionalized for specific applications .
Scientific Research Applications
4,7-Methano-1,3-benzodioxol-2-one, 3a,4,7,7a-tetrahydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and advanced materials
Mechanism of Action
The mechanism of action of 4,7-Methano-1,3-benzodioxol-2-one, 3a,4,7,7a-tetrahydro- involves its interaction with various molecular targets, including enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved include oxidative stress response and inflammatory signaling .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: Shares the benzodioxole ring but lacks the methano bridge.
Norbornene: Contains the methano bridge but lacks the benzodioxole ring.
Cyclopentanone Derivatives: Similar in structure but differ in functional groups.
Uniqueness
4,7-Methano-1,3-benzodioxol-2-one, 3a,4,7,7a-tetrahydro- is unique due to its combination of a methano bridge and a benzodioxole ring, which imparts stability and reactivity. This dual feature makes it a versatile compound for various chemical transformations and applications .
Properties
CAS No. |
25326-19-6 |
|---|---|
Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3,5-dioxatricyclo[5.2.1.02,6]dec-8-en-4-one |
InChI |
InChI=1S/C8H8O3/c9-8-10-6-4-1-2-5(3-4)7(6)11-8/h1-2,4-7H,3H2 |
InChI Key |
LEKMWZDABQTWNH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2OC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


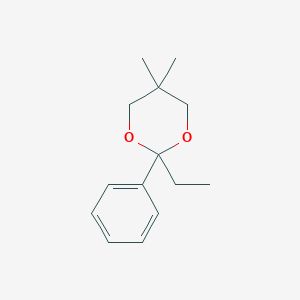
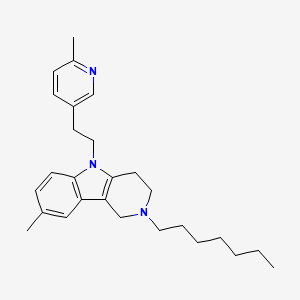
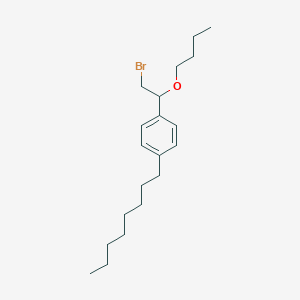
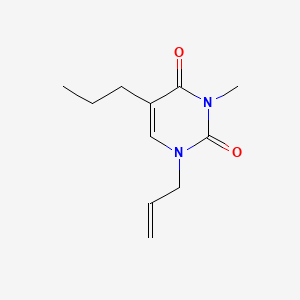
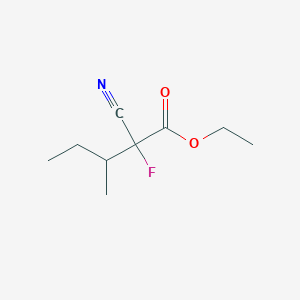
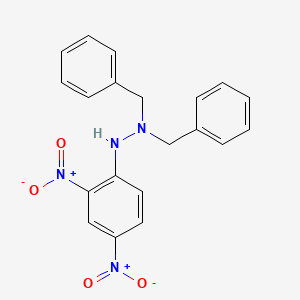
![1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane](/img/structure/B14698492.png)
![Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-](/img/structure/B14698499.png)


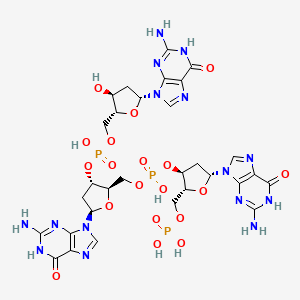
![N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B14698518.png)
![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B14698526.png)
